![molecular formula C13H18ClNO B3387132 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide CAS No. 790272-31-0](/img/structure/B3387132.png)
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide
Overview
Description
Scientific Research Applications
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has a wide range of applications in the scientific research field. It has been used as a reagent for the synthesis of various compounds such as 2-amino-3-chlorobenzaldehyde and 2-amino-3-chlorobenzamide. It has also been used as a starting material for the synthesis of a variety of drugs such as amlodipine and losartan. Additionally, this compound has been used as a catalyst in the synthesis of polyurethanes and polyureas.
Mechanism of Action
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is an amide derivative and acts as a nucleophile in organic reactions. It can react with a variety of electrophiles such as halogens, nitriles, and carboxylic acids. The reaction is initiated by the nucleophilic attack of the amide on the electrophile, leading to the formation of a covalent bond.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties. It has also been reported to possess anticonvulsant and anti-anxiety effects. Additionally, this compound has been found to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has a number of advantages for lab experiments. It is a stable compound that can be stored at room temperature and has a long shelf life. It is also a relatively inexpensive compound, making it an attractive choice for researchers. However, this compound can be toxic in high concentrations and should be handled with care.
Future Directions
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has the potential to be used in a variety of fields. It could be used as a reagent in the synthesis of drugs, polymers, and other organic compounds. It could also be used as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, this compound could be used in the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
2-chloro-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-4-6-12(7-5-11)10(3)15-13(16)8-14/h4-7,9-10H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHBKRFGXPACOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209672 | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
790272-31-0 | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790272-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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